

Application Notes and Protocols for Diselenide-Catalyzed Oxidation of Carbonyl Compounds

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Compound of Interest

Compound Name: Diselenium

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Introduction

Diselenide compounds have emerged as highly efficient catalysts for a variety of oxidation reactions in organic synthesis. Their ability to activate environmentally benign oxidants, such as hydrogen peroxide, under mild conditions makes them an attractive alternative to traditional heavy metal-based reagents.^[1] This document provides detailed application notes and experimental protocols for the use of diselenide catalysts, particularly diphenyl diselenide, in the oxidation of carbonyl compounds, including the conversion of aldehydes to carboxylic acids and esters, and the Baeyer-Villiger oxidation of ketones to esters and lactones.^{[2][3]}

The catalytic cycle is generally initiated by the oxidation of the diselenide to form active selenium species, such as seleninic and perseleninic acids, which then act as the oxygen transfer agents to the carbonyl substrate.^{[2][4]} This process offers high selectivity and yields for a wide range of substrates.^[5]

Applications

Diselenide catalysts are versatile and can be employed in several key oxidative transformations of carbonyl compounds:

- **Oxidation of Aldehydes to Carboxylic Acids:** A green and efficient method for synthesizing carboxylic acids using aqueous hydrogen peroxide as the oxidant. This protocol is notable

for its mild conditions and the potential for recycling both the catalyst and the aqueous medium.[2][6]

- Oxidation of Aldehydes to Esters: By substituting the aqueous medium with an alcohol, aldehydes can be directly converted to the corresponding esters, providing a streamlined synthetic route.[2][7]
- Baeyer-Villiger Oxidation of Ketones: Cyclic and acyclic ketones can be transformed into lactones and esters, respectively. This reaction is a powerful tool in synthetic organic chemistry for ring expansion and the synthesis of complex molecules.[4][8][9]

Data Presentation

The following tables summarize the quantitative data for the diselenide-catalyzed oxidation of various carbonyl compounds, providing a clear comparison of reaction conditions and outcomes.

Table 1: Oxidation of Aldehydes to Carboxylic Acids with Diphenyl Diselenide[2][5]

Entry	Substrate (Aldehyde)	Catalyst (mol%)	Oxidant (equiv.)	Solvent	Time (h)	Yield (%)
1	Benzaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	>99
2	4-Methoxybenzaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	75
3	4-Nitrobenzaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	85
4	4-Chlorobenzaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	80
5	4-(Trifluoromethyl)benzaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	99
6	Cinnamaldehyde	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	24	88
7	Hexanal	(PhSe) ₂ (2)	10% H ₂ O ₂ (1)	Water	6	78

Table 2: Oxidation of Aldehydes to Esters with Diphenyl Diselenide[2][5]

Entry	Substrate (Aldehyde)	Alcohol	Catalyst (mol%)	Oxidant (equiv.)	Temp (°C)	Time (h)	Yield (%)
1	Benzaldehyde	Methanol	(PhSe) ₂ (2)	30% H ₂ O ₂ (1)	50	2	90
2	4-Methoxybenzaldehyde	Methanol	(PhSe) ₂ (2)	30% H ₂ O ₂ (1)	50	3	85
3	4-Nitrobenzaldehyde	Methanol	(PhSe) ₂ (2)	30% H ₂ O ₂ (1)	50	2	92
4	Benzaldehyde	Ethanol	(PhSe) ₂ (2)	30% H ₂ O ₂ (1)	50	2	88
5	Benzaldehyde	Isopropanol	(PhSe) ₂ (2)	30% H ₂ O ₂ (1)	50	4	82

Table 3: Baeyer-Villiger Oxidation of Ketones with Diselenide Catalysts[4][8]

Entry	Substrate (Ketone)	Catalyst (mol%)	Oxidant (equiv.)	Solvent	Time (h)	Product	Yield (%)
1	Cyclohexanone	bis(3,5-bis(trifluoromethyl)phenyl)diselenide (1)	H ₂ O ₂	Dichloromethane	5	ε-Caprolactone	99
2	Adamantanone	Benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide (2.5)	H ₂ O ₂	Dichloromethane	-	Adamantanone lactone	-
3	4-Phenylcyclohexanone	bis(3,5-bis(trifluoromethyl)phenyl)diselenide (1)	H ₂ O ₂	Dichloromethane	-	4-Phenyl-7-heptyloxepan-2-one	96

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Aldehydes to Carboxylic Acids

This protocol is based on the work of Santi and coworkers.^{[2][6]}

Materials:

- Aldehyde (1.0 mmol)

- Diphenyl diselenide ((PhSe)₂, 0.02 mmol, 2 mol%)
- 10% Aqueous hydrogen peroxide (H₂O₂, 1.0 mmol, 1.0 equiv.)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Stir bar

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and diphenyl diselenide (0.02 mmol).
- Add water to the flask (the original paper suggests performing the reaction without any organic co-solvent, in a non-homogeneous phase).^[2]
- Add 10% aqueous hydrogen peroxide (1.0 mmol) to the mixture.
- Stir the reaction mixture vigorously (e.g., 800 rpm) at room temperature for the time indicated in Table 1 (typically 6 hours).^{[2][7]}
- Upon completion of the reaction (monitored by TLC or GC-MS), extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to afford the crude carboxylic acid.
- Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the Oxidation of Aldehydes to Esters

This protocol is an adaptation for the synthesis of esters.^[2]

Materials:

- Aldehyde (1.0 mmol)
- Diphenyl diselenide ((PhSe)₂, 0.02 mmol, 2 mol%)
- 30% Aqueous hydrogen peroxide (H₂O₂, 1.0 mmol, 1.0 equiv.)
- Alcohol (e.g., methanol, ethanol)
- Stir bar

Procedure:

- In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and diphenyl diselenide (0.02 mmol) in the desired alcohol (e.g., 5 mL of methanol).
- Add 30% aqueous hydrogen peroxide (1.0 mmol) to the solution.
- Heat the reaction mixture to 50 °C and stir for the time indicated in Table 2 (typically 2-4 hours).^[7]
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase to yield the crude ester.
- Purify by column chromatography on silica gel.

Protocol 3: General Procedure for the Baeyer-Villiger Oxidation of Ketones

This protocol is a general representation based on the principles of diselenide-catalyzed Baeyer-Villiger oxidations.^{[4][8]}

Materials:

- Ketone (1.0 mmol)
- Diselenide catalyst (e.g., bis(3,5-bis(trifluoromethyl)phenyl) diselenide, 0.01 mmol, 1 mol%)
- Hydrogen peroxide (H₂O₂)
- Dichloromethane
- Stir bar

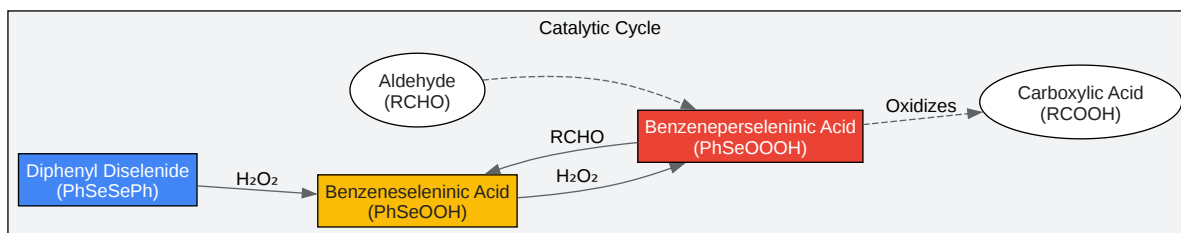
Procedure:

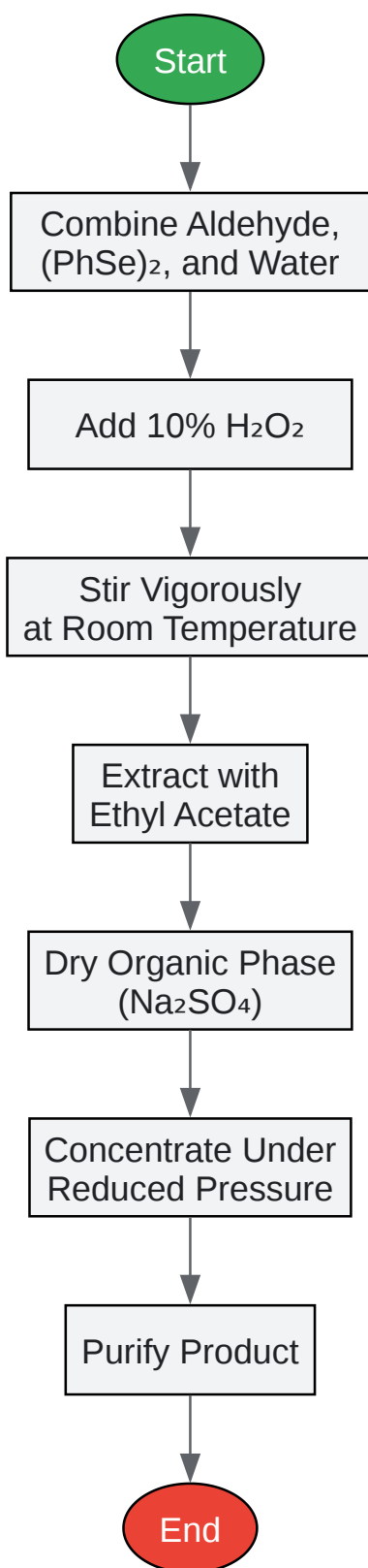
- Dissolve the ketone (1.0 mmol) and the diselenide catalyst (0.01 mmol) in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add hydrogen peroxide to the reaction mixture.
- Allow the reaction to stir at room temperature for the required time (as indicated in Table 3).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

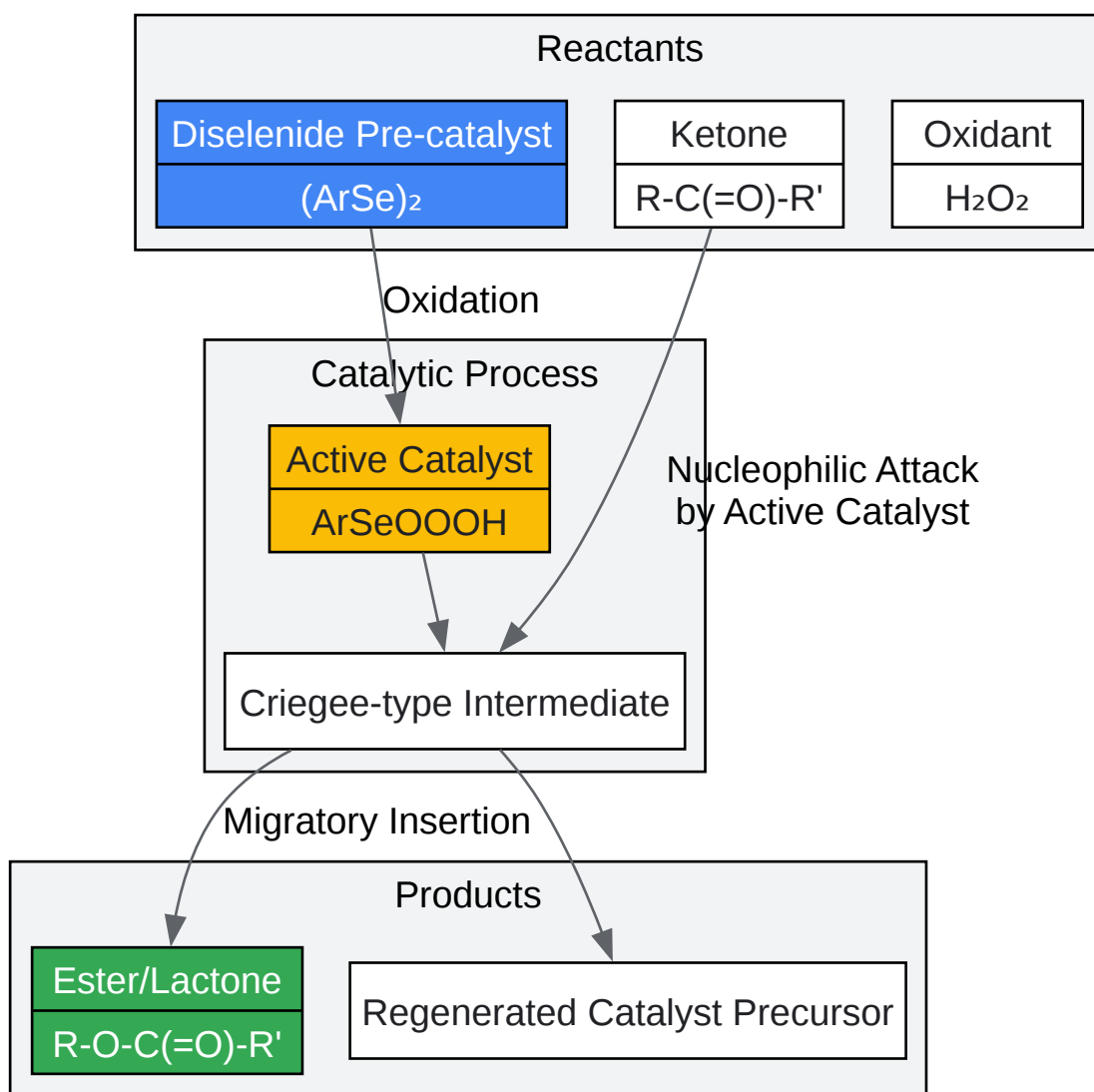
- Filter and remove the solvent in vacuo.
- Purify the resulting ester or lactone by column chromatography.

Visualizations

Catalytic Cycle for Aldehyde Oxidation







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